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Compound of Interest

Compound Name: P516-0475

Cat. No.: B14760355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This document provides a comprehensive technical overview of P516-0475, a novel chemical

inducer of quorum sensing in Streptococcus species. While specific experimental spectroscopic

data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for P516-0475 is not

publicly available in the reviewed scientific literature, this guide offers a detailed summary of its

known properties, expected spectroscopic characteristics based on its chemical structure,

standardized protocols for experimental data acquisition, and a visualization of its mechanism

of action within the relevant biological pathway.

Compound Overview
P516-0475 has been identified as a potent modulator of the Rgg2/3 quorum-sensing system in

Streptococcus.[1][2] It functions as an uncompetitive inhibitor of the endopeptidase PepO, an

enzyme responsible for the degradation of short hydrophobic pheromones (SHPs).[1][2] By

inhibiting PepO, P516-0475 stabilizes SHP levels, leading to the induction of Rgg2/3-regulated

gene expression.[1][2] This activity makes P516-0475 a valuable tool for studying streptococcal

communication and a potential lead compound for the development of anti-infective therapies.

Table 1: Summary of Known Data for P516-0475
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Property Value Source

CAS Number 1359627-33-0 [2]

Molecular Formula C₁₄H₁₂FN₅O Inferred from structure

Molecular Weight 285.28 g/mol Inferred from structure

Biological Activity

Uncompetitive inhibitor of

endopeptidase PepO; inducer

of Streptococcus Rgg2/3

quorum sensing.

[1][2]

IC₅₀ 10 µM for PepO inhibition [2]

Predicted Spectroscopic Data
While the actual spectra are unavailable, the chemical structure of P516-0475 allows for the

prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Features for P516-0475
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Spectroscopy Predicted Features

¹H-NMR

- Multiple signals in the aromatic region (approx.

7.0-8.5 ppm) corresponding to the protons on

the phenyl and triazolopyrazine ring systems. -

A singlet for the methyl group protons. - Splitting

patterns consistent with ortho-, meta-, and para-

substitution on the phenyl ring, influenced by the

fluorine atom.

¹³C-NMR

- Multiple signals in the aromatic region (approx.

110-160 ppm). - A signal for the carbonyl carbon

(approx. 160-180 ppm). - A signal for the methyl

carbon.

IR

- C=O stretching vibration (approx. 1680-1720

cm⁻¹). - C=N and C=C stretching vibrations in

the aromatic rings (approx. 1450-1600 cm⁻¹). -

C-H stretching vibrations (aromatic and

aliphatic) (approx. 2900-3100 cm⁻¹). - C-F

stretching vibration (approx. 1000-1400 cm⁻¹).

Mass Spec (ESI+) - Expected [M+H]⁺ ion at m/z 286.10.

Experimental Protocols
The following are detailed, standardized protocols for the acquisition of spectroscopic data for a

small molecule such as P516-0475.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

P516-0475 sample (1-5 mg)

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
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NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Pipettes and vials

Protocol:

Accurately weigh 1-5 mg of P516-0475 and dissolve it in approximately 0.6-0.7 mL of a

suitable deuterated solvent in a clean, dry vial.

Transfer the solution to an NMR tube.

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum using standard parameters. A typical experiment would involve

a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

Process the ¹H NMR spectrum by applying a Fourier transform, phase correction, and

baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more)

due to the lower natural abundance of ¹³C.

Process the ¹³C NMR spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in P516-0475.

Materials and Equipment:

P516-0475 sample (~1 mg)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula
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Protocol:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum.

Place a small amount of the solid P516-0475 sample onto the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of P516-0475.

Materials and Equipment:

P516-0475 sample (~0.1 mg)

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization

(ESI) source

HPLC-grade solvent (e.g., methanol or acetonitrile)

Vials and syringes

Protocol:

Prepare a dilute solution of P516-0475 (e.g., 1 µg/mL) in a suitable solvent. A small amount

of formic acid may be added to promote ionization in positive ion mode.

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min)

using a syringe pump.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b14760355?utm_src=pdf-body
https://www.benchchem.com/product/b14760355?utm_src=pdf-body
https://www.benchchem.com/product/b14760355?utm_src=pdf-body
https://www.benchchem.com/product/b14760355?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14760355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas

temperature, and flow rate) to obtain a stable and intense signal for the [M+H]⁺ ion.

For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to

collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying

collision energies.

Signaling Pathway and Mechanism of Action
P516-0475 modulates the Rgg2/3 quorum-sensing circuit in Streptococcus. This pathway is

crucial for regulating various cellular processes, including biofilm formation and virulence. The

following diagram illustrates the logical flow of this signaling pathway and the intervention point

of P516-0475.
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Caption: P516-0475 inhibits the PepO endopeptidase, preventing the degradation of SHP

pheromones and enhancing Rgg2/3-mediated gene expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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